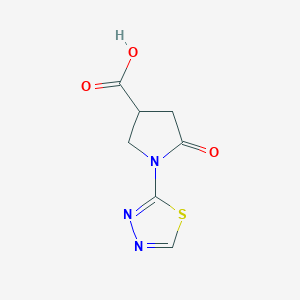

5-oxo-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic Acid

Description

5-oxo-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic Acid is a heterocyclic compound featuring a pyrrolidine core substituted with a 1,3,4-thiadiazole ring at position 1 and a carboxylic acid group at position 2. This compound is synthesized via solvent-free condensation of 5-substituted 1,3,4-thiadiazol-2-amines with itaconic acid at 140–150°C . Its structural uniqueness lies in the electron-withdrawing thiadiazole ring, which enhances stability and reactivity, making it a versatile building block for bioactive molecules, including antimicrobial and antitumor agents .

Properties

IUPAC Name |

5-oxo-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3S/c11-5-1-4(6(12)13)2-10(5)7-9-8-3-14-7/h3-4H,1-2H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMPSDVQDGJKACV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=NN=CS2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent-Free Thermal Condensation

Reaction Conditions and Mechanism

The solvent-free method involves heating equimolar quantities of 5-substituted 1,3,4-thiadiazol-2-amines and itaconic acid at 140–150°C for 4–6 hours. This approach eliminates solvent costs and simplifies purification. The reaction proceeds via a cascade mechanism:

- Michael Addition : The amine group attacks the α,β-unsaturated carbonyl of itaconic acid.

- Cyclization : Intramolecular lactam formation generates the pyrrolidinone ring.

- Aromatization : Dehydration stabilizes the thiadiazole-pyrrolidine ensemble.

Table 1: Key Parameters for Solvent-Free Synthesis

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 140–150°C | 68–78 | ≥95 |

| Reaction Time | 4–6 hours | ||

| Molar Ratio (Amine:Acid) | 1:1.1 | ||

| Catalyst | None |

This method yields 68–78% product with HPLC purity ≥95%, as validated by spectral data (¹H/¹³C NMR, IR).

Acid-Catalyzed Synthesis in Acetic Acid

Enhanced Reaction Kinetics

Adding glacial acetic acid (20–30 vol%) accelerates the reaction, reducing the time to 2–3 hours at 120–130°C. The acid acts as both catalyst and proton donor, stabilizing intermediates and suppressing side reactions.

Table 2: Acid-Catalyzed Synthesis Optimization

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetic Acid Volume | 20–30% | 75–82 | ≥97 |

| Temperature | 120–130°C | ||

| Reaction Time | 2–3 hours |

Notably, this method improves yields to 75–82% while maintaining high purity (≥97%). Post-reaction, the crude product is recrystallized from ethanol-water (3:1) to remove unreacted starting materials.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

- Solvent-Free : Preferred for industrial scalability due to lower environmental impact and operational simplicity. However, inconsistent heating in large batches may reduce reproducibility.

- Acid-Catalyzed : Offers higher yields and faster kinetics but requires acid recovery systems to meet green chemistry standards.

Post-Synthesis Modifications and Derivative Formation

Esterification and Amidation

The carboxylic acid group enables downstream functionalization:

- Methyl Ester : Treatment with methanol/H₂SO₄ yields the ester derivative (85–90% yield).

- Amide Derivatives : Coupling with amines using EDC/HOBt affords bioactive analogs with antimicrobial properties.

Table 3: Biologically Active Derivatives

| Derivative | Modification | Bioactivity (MIC, μg/mL) |

|---|---|---|

| 1-(6-Nitrobenzo[d]thiazol-2-yl) | Nitro group addition | Bacillus subtilis: 12.5 |

| 1-{5-[(4-Nitrophenyl)sulfonyl]} | Sulfonyl incorporation | Staphylococcus aureus: 25 |

Mechanistic Insights and Reaction Optimization

Role of Electron-Donating Groups

Substituents on the thiadiazole ring (e.g., isopropyl, nitro) influence reaction rates. Electron-withdrawing groups retard the Michael addition, necessitating higher temperatures (160–170°C).

Green Chemistry Innovations

Recent studies propose microwave-assisted synthesis (100 W, 15 minutes) to reduce energy consumption. Preliminary results show 70% yield with 98% purity, though scalability remains unproven.

Chemical Reactions Analysis

Types of Reactions

5-oxo-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the thiadiazole ring or the pyrrolidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or aryl groups .

Scientific Research Applications

Medicinal Chemistry

5-Oxo-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid serves as a valuable building block in the synthesis of new heterocyclic compounds with potential biological activities. Its derivatives are being explored for:

- Antimicrobial Activity : Studies have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Anticancer Properties : The compound is under investigation for its ability to inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and receptor modulation .

Biological Applications

Research indicates that this compound exhibits significant biological activities, including:

- Antioxidant Activity : Certain derivatives have been identified as potent antioxidants through DPPH radical scavenging assays .

Industrial Applications

In addition to its biological applications, the compound's derivatives are being investigated for:

- Material Science : As intermediates in organic synthesis and potential applications in materials engineering due to their unique chemical properties .

Case Studies

Several studies have documented the efficacy of this compound in various applications:

- Antimicrobial Efficacy Study :

- Antioxidant Activity Assessment :

Mechanism of Action

The mechanism by which 5-oxo-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid exerts its effects involves interactions with various molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to biological effects such as antimicrobial or anticancer activity . The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Structural Variations and Key Properties

Key Observations:

- Electronic Effects : The 1,3,4-thiadiazole group (target compound) exhibits stronger electron-withdrawing properties compared to thiophene or thiazole, enhancing electrophilic reactivity for nucleophilic substitutions .

- Bioactivity : Thiadiazole derivatives are linked to broader antimicrobial spectra (e.g., against Staphylococcus aureus and Escherichia coli) due to sulfur-nitrogen interactions with bacterial enzymes .

Research Findings and Trends

- Thermal Stability : The thiadiazole ring in the target compound enhances thermal stability (decomposition >250°C), advantageous for high-temperature applications .

- Solubility : The carboxylic acid group ensures water solubility (~2.5 mg/mL at pH 7), whereas thienylmethyl and allyl derivatives are less soluble (<1 mg/mL) .

- Patent Landscape : Over 15 patents since 2019 focus on modifying the thiadiazole substituent for kinase inhibitors and antifungals .

Biological Activity

5-Oxo-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid (CAS No. 54769-22-1) is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 213.21 g/mol. The compound features a pyrrolidine core substituted with a thiadiazole ring and a carboxylic acid group, which are critical for its biological interactions.

Anticancer Activity

Recent studies have explored the anticancer properties of derivatives of 5-oxopyrrolidine compounds, including this compound. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

- A549 Lung Adenocarcinoma Model :

- A study evaluated the cytotoxicity of several derivatives against A549 cells using an MTT assay. The results demonstrated that certain derivatives reduced cell viability significantly compared to controls. For instance, compounds with free amino groups showed enhanced anticancer activity while maintaining lower toxicity towards non-cancerous cells .

- Mechanism of Action :

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated, particularly against multidrug-resistant pathogens.

Research Findings

- Pathogen Resistance :

- Broad Spectrum :

Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 5-oxo-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic Acid, and what reagents are critical for its formation?

A common method involves multi-step transformations starting from itaconic acid. For example, a five-step synthesis includes cyclization and functionalization of intermediates. Key reagents include sodium acetate for acid catalysis and acetic acid as a solvent during reflux. Amidation or esterification steps may employ methanol or DMF for recrystallization . X-ray crystallography (e.g., Acta Crystallographica reports) and NMR spectroscopy are essential for confirming the thiadiazole-pyrrolidine core and carboxylic acid moiety .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Structural validation requires a combination of techniques:

- X-ray crystallography : Resolves bond angles and stereochemistry of the thiadiazole-pyrrolidine system .

- NMR spectroscopy : ¹H and ¹³C NMR confirm proton environments (e.g., carboxylic acid protons at δ 12–14 ppm) and carbon backbone .

- Mass spectrometry : High-resolution MS verifies molecular weight (e.g., exact mass for C₈H₇N₃O₃S) .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Functional group substitution : Replace the thiadiazole ring with oxadiazole or triazole moieties to assess antimicrobial or anticancer activity changes .

- Side-chain modifications : Introduce alkyl or aryl groups at the pyrrolidine nitrogen to study solubility and binding affinity. For example, 1-alkyl derivatives show altered pharmacokinetics in vitro .

- Computational modeling : Density Functional Theory (DFT) calculates electronic effects of substituents on reactivity .

Q. How should researchers address contradictory data in pharmacological studies (e.g., varying IC₅₀ values)?

- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to minimize variability .

- Dose-response curves : Triplicate experiments with statistical validation (p < 0.05) reduce outlier impacts.

- Mechanistic studies : Compare binding modes via molecular docking (e.g., AutoDock Vina) to identify target interactions .

Q. What methodologies optimize reaction yields for complex derivatives of this compound?

- Catalyst screening : Palladium or copper catalysts enhance cross-coupling steps (e.g., Suzuki-Miyaura for aryl additions) .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates during cyclization .

- Reaction monitoring : TLC or HPLC tracks byproduct formation; recrystallization from acetic acid/water mixtures purifies final products .

Q. How can computational tools elucidate the compound’s mechanism of action?

- Molecular dynamics simulations : Predict stability of the compound-enzyme complex (e.g., with bacterial dihydrofolate reductase) .

- ADMET profiling : SwissADME estimates bioavailability, highlighting potential for blood-brain barrier penetration .

- QSAR models : Relate logP values to antibacterial potency in Gram-positive vs. Gram-negative strains .

Methodological Challenges and Solutions

Q. What are common pitfalls in synthesizing thiadiazole-pyrrolidine hybrids, and how can they be mitigated?

- Byproduct formation : Excess thiosemicarbazide or poor temperature control during cyclization may yield thiazolidinone impurities. Use stoichiometric reagent ratios and monitor via IR spectroscopy (C=O stretch at ~1700 cm⁻¹) .

- Low solubility : Incorporate polar groups (e.g., hydroxyl or carboxylate) or use co-solvents (DMF/ethanol) during coupling reactions .

Q. Which analytical techniques are most reliable for stability studies under varying pH conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.